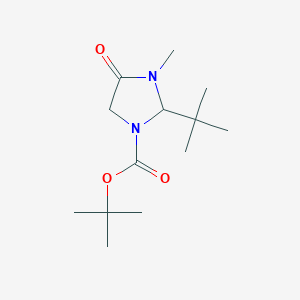
(R)-1-Boc-2-tert-butyl-3-methyl-4-imidazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-1-Boc-2-tert-butyl-3-methyl-4-imidazolidinone is an organonitrogen and organooxygen compound It is a derivative of imidazolidine-1-carboxylic acid and is characterized by the presence of a t-butyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (R)-1-Boc-2-tert-butyl-3-methyl-4-imidazolidinone typically involves the reaction of imidazolidine derivatives with t-butyl esters under controlled conditions. One common method involves the use of tert-butyl alcohol and an appropriate acid catalyst to esterify the carboxylic acid group. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process typically includes steps such as purification through distillation or recrystallization to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(R)-1-Boc-2-tert-butyl-3-methyl-4-imidazolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions include various derivatives of imidazolidine, such as oxo derivatives, alcohol derivatives, and substituted imidazolidines.
Aplicaciones Científicas De Investigación
(R)-1-Boc-2-tert-butyl-3-methyl-4-imidazolidinone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (R)-1-Boc-2-tert-butyl-3-methyl-4-imidazolidinone involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-t-Butyl-5-chloromethyl-3-methyl-4-oxoimidazolidine-1-carboxylic acid, t-butyl ester
- tert-Butyl 2-tert-butyl-3-methyl-5-(2-methylpropyl)-4-oxoimidazolidine-1-carboxylate
Uniqueness
(R)-1-Boc-2-tert-butyl-3-methyl-4-imidazolidinone is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its t-butyl ester group provides steric hindrance, affecting its reactivity and interactions with other molecules.
Propiedades
Fórmula molecular |
C13H24N2O3 |
|---|---|
Peso molecular |
256.34 g/mol |
Nombre IUPAC |
tert-butyl 2-tert-butyl-3-methyl-4-oxoimidazolidine-1-carboxylate |
InChI |
InChI=1S/C13H24N2O3/c1-12(2,3)10-14(7)9(16)8-15(10)11(17)18-13(4,5)6/h10H,8H2,1-7H3 |
Clave InChI |
HJJLVATZPPJBNG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1N(C(=O)CN1C(=O)OC(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















